molecular formula C22H20N6O B2547819 2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 2034390-32-2

2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide

カタログ番号: B2547819
CAS番号: 2034390-32-2
分子量: 384.443
InChIキー: ZGCZUYKUFAATJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide is a hybrid heterocyclic compound combining two pharmacologically relevant motifs: a tetrahydroimidazo[1,2-a]pyridine core and a triazole-carboxamide moiety. The tetrahydroimidazo[1,2-a]pyridine scaffold is associated with conformational rigidity and bioactivity in central nervous system (CNS) targets, while the triazole-carboxamide group is frequently employed in medicinal chemistry for hydrogen-bonding interactions with biological targets .

特性

IUPAC Name

2-phenyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c29-22(19-14-23-28(26-19)16-8-2-1-3-9-16)25-18-11-5-4-10-17(18)20-15-27-13-7-6-12-21(27)24-20/h1-5,8-11,14-15H,6-7,12-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCZUYKUFAATJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential anticancer properties. This article reviews its biological activity, focusing on its mechanism of action, anticancer efficacy, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula: C22H20N6O
  • Molecular Weight: 384.443 g/mol
  • CAS Number: 2034390-32-2
  • Purity: Typically 95% .

The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific kinases. This interaction leads to the modulation of various biochemical pathways associated with cell proliferation and survival.

Target Kinases

The compound primarily targets:

  • Kinase Enzymes: Involved in signaling pathways that regulate cell growth and apoptosis.

Mode of Action

The binding of the compound to its kinase targets results in:

  • Inhibition of Tumor Growth: By disrupting signaling pathways essential for cancer cell survival.

Anticancer Activity

Research has demonstrated that 2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide exhibits potent anticancer activity against various human cancer cell lines.

Case Studies and Findings:

  • Cell Lines Tested:
    • A549 (lung carcinoma)
    • Hs-683 (glioma)
    • MCF-7 (breast carcinoma)
    • SK-MEL-28 (melanoma)
    • B16-F10 (melanoma)
  • Efficacy Results:
    • The compound showed IC50 values ranging from 1 to 10 μM against MCF-7 and SK-MEL-28 cell lines .
    • Comparative studies indicated that its potency is similar to established chemotherapeutics like 5-fluorouracil and etoposide .
Cell LineIC50 Value (μM)Reference Drug
MCF-795-FU
SK-MEL-287.8Etoposide
B16-F1010.8N/A

Molecular Docking Studies

Molecular docking studies have revealed strong binding affinities between the compound and targeted kinases. These studies suggest that modifications in the chemical structure can enhance anticancer activity by improving interactions with the kinase active sites .

類似化合物との比較

Tetrahydroimidazo[1,2-a]pyridine Derivatives

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) (): Features a nitro-substituted phenyl group and dicarboxylate ester. Melting point: 215–217°C; 55% yield. Structural rigidity from the tetrahydroimidazo[1,2-a]pyridine core but lacks the triazole-carboxamide group .
  • 2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine (24) ():

    • Substituted with phenethyl and methoxy groups.
    • High HPLC purity (99%), suggesting synthetic reliability.
    • Retains the imidazo[1,2-a]pyridine framework but lacks the triazole-carboxamide and hydrogenated ring .

Triazole-Carboxamide Derivatives

  • 5-Hydroxy-2-methyl-N-(2,3,5,6-tetrafluoro[1,1'-biphenyl]-4-yl)-2H-1,2,3-triazole-4-carboxamide (6) ():

    • Fluorinated biphenyl substituent enhances lipophilicity and metabolic stability.
    • Melting point: 230.2–231.1°C; 98% yield.
    • Shares the triazole-carboxamide group but lacks the tetrahydroimidazo[1,2-a]pyridine core .
  • 2-(Cyclopropylmethyl)-5-hydroxy-N-(2,3,5,6-tetrafluoro[1,1'-biphenyl]-4-yl)-2H-1,2,3-triazole-4-carboxamide (8) ():

    • Cyclopropylmethyl group may improve membrane permeability.
    • Lower melting point (158.3–159.1°C) compared to fluorinated analogs.
    • Demonstrates the impact of alkyl substituents on physical properties .

Physicochemical Properties

Compound Melting Point (°C) Yield/Purity Key Structural Features
Target Compound Not Reported Not Reported Tetrahydroimidazo-pyridine + triazole-carboxamide
2d () 215–217 55% Nitro-phenyl, dicarboxylate ester
Compound 24 () Not Reported 99% HPLC Phenethyl, methoxy groups
Compound 6 () 230.2–231.1 98% Tetrafluoro-biphenyl, triazole-carboxamide
Compound 8 () 158.3–159.1 88% Cyclopropylmethyl, tetrafluoro-biphenyl

Key Observations :

  • Fluorinated triazole-carboxamides (e.g., Compound 6) exhibit higher melting points, likely due to enhanced crystallinity from fluorine atoms .
  • The tetrahydroimidazo[1,2-a]pyridine core (e.g., 2d) contributes to higher thermal stability compared to non-hydrogenated analogs .

Pharmacological Implications

  • Triazole-Carboxamide Group : Enhances target engagement through hydrogen bonding, as demonstrated in fluorinated analogs with improved bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。